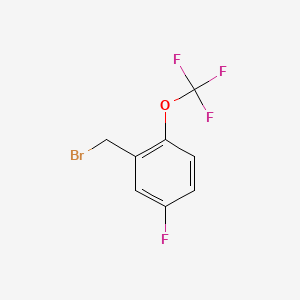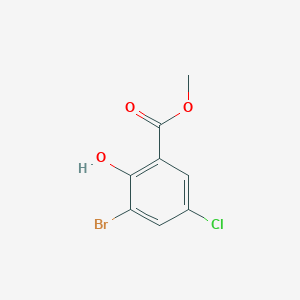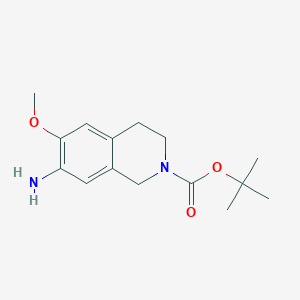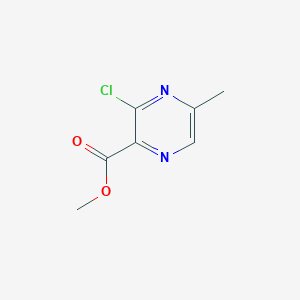
4-Chloro-3-ethoxybenzaldehyde
Descripción general
Descripción
4-Chloro-3-ethoxybenzaldehyde is a chemical compound with the molecular formula C9H9ClO2 . It has a molecular weight of 184.62 .
Molecular Structure Analysis
The molecular structure of 4-Chloro-3-ethoxybenzaldehyde consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a formyl group .Physical And Chemical Properties Analysis
4-Chloro-3-ethoxybenzaldehyde is a solid at room temperature . It has a density of 1.2±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Vibrational Dynamics Studies
Research on the vibrational dynamics of 4-ethoxybenzaldehyde, closely related to 4-Chloro-3-ethoxybenzaldehyde, has been conducted using INS spectroscopy and periodic DFT calculations. This study provides insights into the vibrational modes and torsional potential barriers of the compound, contributing to a deeper understanding of its chemical behavior (Ribeiro-Claro et al., 2021).
Chromatographic Analysis
A study on the separation of chlorinated 4-hydroxybenzaldehydes, including compounds similar to 4-Chloro-3-ethoxybenzaldehyde, utilized capillary columns coated with a non-polar SE-30 stationary phase. This research has implications for analytical chemistry, particularly in the separation and identification of chlorinated benzaldehydes (Korhonen & Knuutinen, 1984).
Photodegradation Studies
The photodegradation of 2-ethylhexyl 4-methoxycinnamate, a compound related to 4-Chloro-3-ethoxybenzaldehyde, was studied in the presence of reactive oxygen and chlorine species. This research provides insights into the degradation pathways of related compounds in environmental contexts (Gackowska et al., 2014).
Hydrogen Bond Studies
An investigation into the occurrence of C−H···O intermolecular hydrogen bonds in liquid 4-ethoxybenzaldehyde through Raman, FTIR, and NMR spectroscopies, alongside ab initio calculations, contributes to the understanding of hydrogen bonding in similar compounds (Marques, Costa, & Ribeiro-Claro, 2001).
Crystal Structure Analysis
The study of the crystal structure of compounds like 4-ethoxybenzaldehyde enhances the understanding of molecular geometry and intermolecular interactions, which is crucial for material science and pharmaceutical research (Shi, Li, & Liu, 2008).
Thermophysical Properties
Research on the thermophysical properties of solid aldehydes, including compounds similar to 4-Chloro-3-ethoxybenzaldehyde, provides valuable data on melting temperatures, enthalpies, entropies of fusion, and heat capacities. This information is vital for applications in material science and chemical engineering (Temprado, Roux, & Chickos, 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-3-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQIRGVINPDUSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethoxybenzaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)
![3-[(3-Hydroxy-propylamino)-methyl]-5,7-dimethyl-1H-quinolin-2-one oxalate](/img/structure/B1395696.png)
![3-[(3-Hydroxy-propylamino)-methyl]-8-methyl-1H-quinolin-2-one oxalate](/img/structure/B1395697.png)

![2,5,7-Triazaspiro[3.4]octan-8-one hydrochloride](/img/structure/B1395699.png)